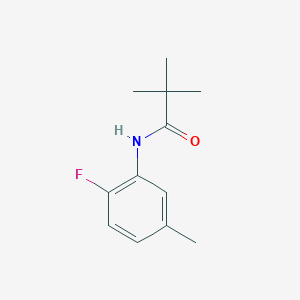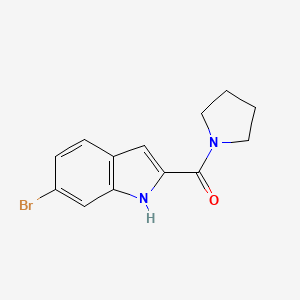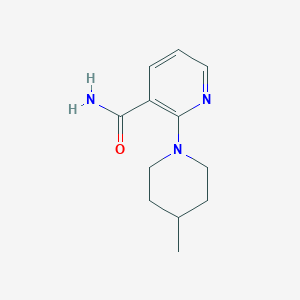![molecular formula C12H13N3 B7476033 N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
N-[(3-methylphenyl)methyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylphenyl)methyl]pyrimidin-2-amine, also known as 3-Methyl-N-[(3-methylphenyl)methyl]pyrimidin-2-amine, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been shown to exhibit significant biological activity.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]pyrimidin-2-amine is not well understood. However, it has been suggested that this compound may act by inhibiting various enzymes, such as COX-2 and HDACs, which are involved in cancer and inflammation pathways. It has also been suggested that this compound may act by modulating various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cancer and neurological disorders.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been shown to exhibit significant biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological research, it has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(3-methylphenyl)methyl]pyrimidin-2-amine in lab experiments include its potent biological activity and its ability to inhibit multiple targets. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[(3-methylphenyl)methyl]pyrimidin-2-amine. One direction is to further investigate the mechanism of action of this compound and identify its specific targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials. Finally, future research could focus on developing derivatives of N-[(3-methylphenyl)methyl]pyrimidin-2-amine with improved properties, such as increased solubility and reduced toxicity.
Synthesis Methods
The synthesis of N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been reported in the literature. The most commonly used method involves the reaction of 3-methylbenzylamine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure N-[(3-methylphenyl)methyl]pyrimidin-2-amine.
Scientific Research Applications
N-[(3-methylphenyl)methyl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant biological activity against a range of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In inflammation research, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, it has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10-4-2-5-11(8-10)9-15-12-13-6-3-7-14-12/h2-8H,9H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZFPRVRFEYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)



![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)


![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
